Acetyl-1-13C bromide

Catalog No.
S1936770
CAS No.
79385-25-4
M.F
C2H3BrO
M. Wt
123.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl-1-13C bromide

CAS Number

79385-25-4

Product Name

Acetyl-1-13C bromide

IUPAC Name

acetyl bromide

Molecular Formula

C2H3BrO

Molecular Weight

123.94 g/mol

InChI

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i2+1

InChI Key

FXXACINHVKSMDR-VQEHIDDOSA-N

SMILES

CC(=O)Br

Canonical SMILES

CC(=O)Br

Isomeric SMILES

C[13C](=O)Br

Acetyl-1-13C bromide is a stable isotopically labeled compound derived from acetyl bromide, where the carbon atom in the acetyl group is replaced with the carbon-13 isotope. This compound is characterized by its chemical formula C2H313CBr\text{C}_2\text{H}_3^{13}\text{C}\text{Br} and is commonly used in various research applications, particularly in studies involving metabolic pathways and tracer studies due to the unique properties of carbon-13.

Acetyl bromide, the parent compound, is a colorless fuming liquid with a pungent odor and is known for its reactivity, particularly with water, alcohols, and amines. It hydrolyzes rapidly to form acetic acid and hydrogen bromide upon contact with moisture .

, primarily due to its acyl bromide nature:

  • Hydrolysis: Reacts violently with water to produce acetic acid and hydrogen bromide:
    C2H313CBr+H2OC2H413O2+HBr\text{C}_2\text{H}_3^{13}\text{C}\text{Br}+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_4^{13}\text{O}_2+\text{HBr}
  • Reaction with Alcohols: Forms acetate esters:
    C2H313CBr+R OHC2H313C O R+HBr\text{C}_2\text{H}_3^{13}\text{C}\text{Br}+\text{R OH}\rightarrow \text{C}_2\text{H}_3^{13}\text{C O }\text{R}+\text{HBr}
  • Reaction with Amines: Produces acetamides:
    C2H313CBr+R NH2C2H313C NH R+HBr\text{C}_2\text{H}_3^{13}\text{C}\text{Br}+\text{R NH}_2\rightarrow \text{C}_2\text{H}_3^{13}\text{C NH }\text{R}+\text{HBr}

Acetyl-1-13C bromide can be synthesized through several methods:

  • Direct Synthesis from Acetic Acid: By reacting acetic acid containing carbon-13 with phosphorus tribromide:
    31CH3COOH+PBr331CH3COBr+H3PO33\cdot ^1\mathrm{CH_3COOH}+PBr_3\rightarrow 3\cdot ^1\mathrm{CH_3COBr}+H_3PO_3
  • Using Carbon-13 Labeled Reagents: Employing carbon-13 labeled acetic acid or other precursors in reactions that yield acetyl bromide.

Acetyl-1-13C bromide has diverse applications:

  • Metabolic Studies: Used as a tracer in metabolic studies to investigate pathways involving acetylation.
  • Organic Synthesis: Acts as a reagent in the synthesis of various organic compounds, including esters and amides.
  • NMR Spectroscopy: Its isotopic labeling makes it valuable for nuclear magnetic resonance spectroscopy studies.

Several compounds share similarities with acetyl-1-13C bromide, particularly within the realm of acyl bromides and isotopically labeled compounds:

Compound NameChemical FormulaNotable Features
Acetyl BromideC2H3BrO\mathrm{C_2H_3BrO}Parent compound; highly reactive; used in organic synthesis.
Propionyl BromideC3H5BrO\mathrm{C_3H_5BrO}Similar structure; used for propionylation reactions.
Butyryl BromideC4H7BrO\mathrm{C_4H_7BrO}Larger acyl group; utilized in butyrylation processes.
Acetyl ChlorideC2H3ClO\mathrm{C_2H_3ClO}Halogenated analog; less reactive than acetyl bromide.
Acetate EsterRCOORRCOOR'Formed from alcohols; widely used in organic chemistry.

Acetyl-1-13C bromide's uniqueness lies in its isotopic labeling, which provides distinct advantages in tracing

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Acetyl-1-13C bromide

Dates

Modify: 2024-02-18

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